3-hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one
Description
3-Hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromenone core substituted with a hexyl chain at position 3, methyl groups at positions 4 and 8, and a 3,4,5-trimethoxybenzyl ether group at position 7 . The 3,4,5-trimethoxybenzyl moiety is structurally significant due to its prevalence in bioactive molecules, particularly those with antitumor properties .
The compound is synthesized via multi-step reactions, including alkylation and etherification, using intermediates like 3,4,5-trimethoxybenzyl bromide (derived from 3,4,5-trimethoxybenzyl alcohol ). Purification typically involves chromatography or recrystallization to achieve high purity .
Properties
Molecular Formula |
C27H34O6 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-hexyl-4,8-dimethyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C27H34O6/c1-7-8-9-10-11-21-17(2)20-12-13-22(18(3)25(20)33-27(21)28)32-16-19-14-23(29-4)26(31-6)24(15-19)30-5/h12-15H,7-11,16H2,1-6H3 |
InChI Key |
ACICRKJDVCZNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)C)OC1=O)C |
Origin of Product |
United States |
Biological Activity
3-Hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a synthetic compound belonging to the class of flavonoids, particularly coumarins. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article will explore its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular structure of 3-hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one can be represented as follows:
- Molecular Formula : C₃₁H₃₆O₇
- Molecular Weight : 508.61 g/mol
- IUPAC Name : 3-Hexyl-4,8-dimethyl-7-(3,4,5-trimethoxybenzyl) oxychromen-2-one
1. Antioxidant Activity
Research has demonstrated that flavonoids possess significant antioxidant properties. The compound has been shown to scavenge free radicals effectively. A study indicated that coumarin derivatives exhibit high antioxidant activity due to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative stress-related damage .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in various in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This action suggests its potential use in treating inflammatory diseases .
3. Anticancer Activity
The anticancer properties of 3-hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one have been explored against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12.0 | Inhibition of metastasis-related pathways |
In a study by Alipour et al., the compound demonstrated significant cytotoxicity against these cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of the compound on MCF-7 breast cancer cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation .
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. This effect was attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural uniqueness lies in its combination of a long alkyl chain (hexyl), methyl groups, and a bulky 3,4,5-trimethoxybenzyloxy substituent. Below is a comparison with key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
